N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic rings, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Aromatic Rings: The final step involves coupling the 3,5-dimethoxyphenyl group with the pyridazine and piperidine moieties using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- N-(3,5-Dimethoxyphenyl)-1-[5-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
Uniqueness
N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both a pyridazine and piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c1-28-17-12-16(13-18(14-17)29-2)23-22(27)15-7-9-26(10-8-15)21-6-5-19(24-25-21)20-4-3-11-30-20/h3-6,11-15H,7-10H2,1-2H3,(H,23,27) |
InChI Key |
UFRQCEWBEGHTPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC |
Origin of Product |
United States |
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